N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound belongs to the furochromen acetamide class, characterized by a fused furanochromene core (furo[3,2-g]chromen) substituted with three methyl groups (3,5,9-trimethyl) and a 7-oxo moiety.
Properties
Molecular Formula |
C24H22FNO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H22FNO4/c1-13-12-29-22-15(3)23-18(10-17(13)22)14(2)19(24(28)30-23)11-21(27)26-9-8-16-6-4-5-7-20(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27) |
InChI Key |
YMLYGVWGLFNEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furochromen core: This step involves the cyclization of a suitable precursor to form the furochromen ring system. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate electrophile.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted analogs.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Modifications
Furochromen Derivatives with Varied Substituents
- N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20): Key Differences: Replaces the 2-fluorophenethyl group with a sulfonohydrazide-thiourea hybrid and a phenyl substituent at the 3-position. Properties: Exhibits fungicidal activity (93% yield, m.p. 230–231°C) . The thiourea moiety may enhance hydrogen bonding with biological targets, contrasting with the fluorophenyl group’s lipophilic character in the target compound.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid :
- Key Differences : Furo[2,3-f]chromen core (vs. furo[3,2-g]), 4-methoxyphenyl substituent, and an acetic acid group (vs. acetamide).
- Properties : The methoxy group’s electron-donating nature may alter electronic distribution compared to fluorine’s electron-withdrawing effect. The carboxylic acid improves water solubility but reduces membrane permeability relative to acetamides .
Acetamide Side Chain Variations
Halogen-Substituted Phenethyl Groups
- 2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide :
Trifluoroacetamide Derivatives
- Boc-amotosalen (2,2,2-Trifluoro-N-(2-((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methoxy)ethyl)acetamide): Key Differences: Trifluoroacetamide group and a methoxyethyl side chain. Properties: The trifluoromethyl group enhances metabolic stability and electronegativity.
Functional Group Additions
- 2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic Acid: Key Differences: Glycylglycine peptide chain appended to the acetamide.
Data Table: Structural and Functional Comparison
Key Research Findings
- Electron-Withdrawing vs. Donating Groups : Fluorine (target) and chlorine () enhance stability and binding via electronegativity, while methoxy groups () improve solubility but reduce penetration .
- Side Chain Design : Phenethyl groups (target, ) favor lipophilicity, whereas peptide chains () or trifluoroacetamides () modify solubility and target specificity .
- Synthetic Routes : Williamson ether synthesis () vs. amidation/thiourea formation (), highlighting flexibility in derivatization strategies .
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a furochromene backbone and a fluorophenyl moiety. The structural formula can be represented as follows:
Research indicates that compounds with similar structural motifs often exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The furochromene structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential as an anti-inflammatory agent.
- Anticancer Properties : Similar derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth by affecting cell cycle regulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | Protects neuronal cells |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity compared to standard chemotherapy agents. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.
Q & A
Q. How can the molecular structure of this compound be experimentally validated?
To confirm the structure, employ a combination of NMR spectroscopy (e.g., ¹H and ¹³C NMR to identify substituents and coupling patterns, as demonstrated for similar furochromenone derivatives in fungicidal studies ), X-ray crystallography (for unambiguous stereochemical assignment, analogous to methods used for trifluoroacetamide derivatives ), and mass spectrometry (to verify molecular weight and fragmentation patterns). Cross-referencing spectral data with computational predictions (e.g., quantum chemical calculations) enhances accuracy .
Q. What synthetic routes are most effective for producing this compound?
Key steps include:
- Coupling reactions : Use a carbodiimide-mediated amide bond formation between the furochromenone core and the 2-(2-fluorophenyl)ethylamine moiety, similar to methods for N-cyclopropyl derivatives .
- Functional group protection : Protect reactive sites (e.g., ketones) during synthesis to avoid side reactions, as seen in multi-step syntheses of acetamide-based fungicides .
- Purification : Employ column chromatography or recrystallization, guided by solubility profiles (e.g., DMSO solubility data for related compounds ).
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain biocompatibility .
- Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins improve aqueous solubility, as recommended in safety protocols for hydrophobic acetamides .
- pH adjustment : Modify solubility by protonating/deprotonating ionizable groups (if present) based on pKa predictions .
Q. What analytical methods validate purity and stability under storage conditions?
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at λ ≈ 254 nm .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze by TLC or DSC to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction path searches : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, as implemented by ICReDD for reaction design .
- Machine learning : Train models on existing furochromenone reaction data to predict optimal catalysts/solvents, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Dynamic effects analysis : Account for solvent-induced shifts or conformational flexibility using molecular dynamics simulations .
- Experimental replication : Repeat NMR under standardized conditions (e.g., 400 MHz, DMSO-d₆) and compare with structurally analogous compounds .
Q. What experimental designs are suitable for optimizing yield in multi-step syntheses?
Use Design of Experiments (DoE) :
- Factorial designs : Screen variables (temperature, catalyst loading) for critical steps like cyclization or acetylation .
- Response surface methodology : Optimize interdependent parameters (e.g., reaction time and solvent ratio) to maximize yield .
Q. How to investigate bioactivity against fungal targets while minimizing cytotoxicity?
- Molecular docking : Screen against fungal cytochrome P450 enzymes (CYP51) using crystal structures from PubChem .
- Selectivity assays : Compare IC₅₀ values in fungal vs. mammalian cell lines (e.g., HepG2) to assess toxicity thresholds .
Q. How to address discrepancies between in silico and in vivo toxicity predictions?
Q. What role do substituents (e.g., 3,5,9-trimethyl groups) play in modulating reactivity?
Q. Methodological Notes
- Cross-disciplinary integration : Combine synthetic chemistry with computational tools (e.g., ICReDD’s reaction design framework) to accelerate discovery .
- Data validation : Always replicate key findings (e.g., bioactivity assays) across multiple labs to mitigate instrumentation bias .
- Safety compliance : Adhere to protocols for handling fluorinated compounds (e.g., PPE, fume hoods) as outlined in chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
